

# Safety data sheet (SDS) for Ro 10-5824 dihydrochloride

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## Compound of Interest

Compound Name: *Ro 10-5824 dihydrochloride*

Cat. No.: *B2529306*

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## An In-Depth Technical Guide to Ro 10-5824 Dihydrochloride

This technical guide provides a comprehensive overview of **Ro 10-5824 dihydrochloride**, a selective dopamine D4 receptor partial agonist. It is intended for researchers, scientists, and professionals involved in drug development and neuroscience research. This document consolidates safety data, physicochemical properties, biological activity, and experimental protocols from various sources into a structured format.

## Safety and Handling

The following information is derived from the Safety Data Sheet (SDS) for **Ro 10-5824 dihydrochloride**. While it is not classified as a hazardous substance according to EC Directives, standard laboratory precautions should be observed.<sup>[1]</sup>

### 1.1. Hazard Identification and First Aid

The substance does not meet the criteria for classification as hazardous.<sup>[1]</sup> However, some potential irritations may occur upon exposure.

Exposure Route	Potential Symptoms	First Aid Measures
Inhalation	Irritation of the throat, feeling of tightness in the chest. <a href="#">[1]</a>	Remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, provide artificial respiration and consult a doctor. <a href="#">[1]</a>
Skin Contact	Mild irritation at the site of contact. <a href="#">[1]</a>	Wash skin immediately with plenty of soap and water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Consult a doctor. <a href="#">[1]</a>
Eye Contact	Irritation and redness. <a href="#">[1]</a>	Flush eyes with copious amounts of water for at least 15 minutes and consult a doctor. <a href="#">[1]</a>
Ingestion	Irritation of the throat. <a href="#">[1]</a>	Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a doctor. <a href="#">[1]</a>

## 1.2. Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Parameter	Recommendation
Handling	Use in a chemical fume hood. Avoid inhalation, and contact with eyes, skin, and clothing. Avoid the formation of dust and aerosols. Use in a well-ventilated area and keep away from ignition sources. <a href="#">[1]</a>
Storage (Powder)	Desiccate at room temperature or store at -20°C for up to 3 years. <a href="#">[2]</a> <a href="#">[3]</a>
Storage (In Solvent)	Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. <a href="#">[4]</a>
Incompatible Materials	Strong acids/alkalis, strong oxidizing/reducing agents. <a href="#">[1]</a>
Incompatible Conditions	Heat, moisture. <a href="#">[1]</a>

## Physicochemical Properties

The fundamental physical and chemical properties of **Ro 10-5824 dihydrochloride** are summarized below.

Property	Value	Source(s)
IUPAC Name	5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride	[1]
CAS Number	189744-94-3	[1]
Molecular Formula	C <sub>17</sub> H <sub>20</sub> N <sub>4</sub> ·2HCl	[1][5]
Molecular Weight	353.29 g/mol	[1][6][7]
Appearance	White solid	[1]
Purity	≥99% (HPLC)	
Solubility	Data not readily available. May require heating and/or sonication to aid dissolution.	[4]

## Biological Activity and Pharmacology

**Ro 10-5824 dihydrochloride** is a potent and selective partial agonist for the dopamine D4 receptor.

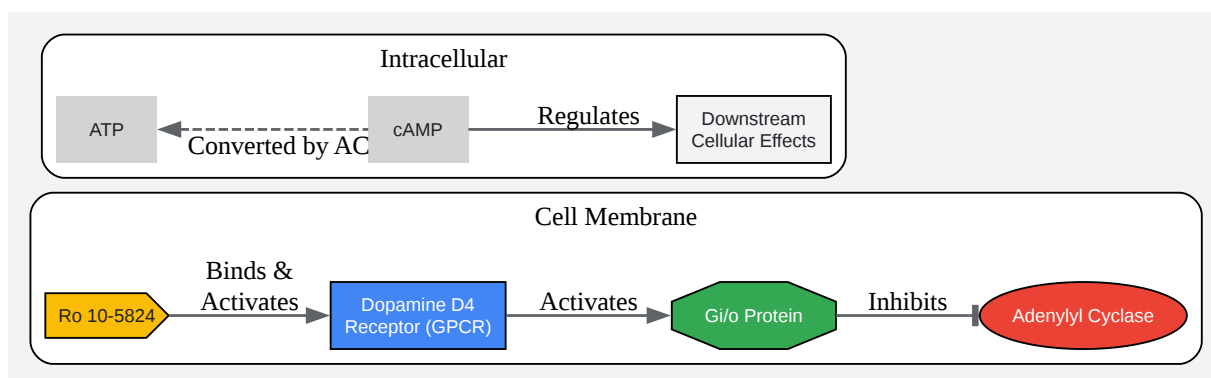
### 3.1. Receptor Binding and Functional Activity

The compound exhibits high affinity and selectivity for the human dopamine D4 receptor.

Parameter	Value	Description
Binding Affinity (K <sub>i</sub> )	5.2 nM	For human dopamine D4 receptor.[4]
Functional Activity (EC <sub>50</sub> )	205 nM	For G-protein activation ( <sup>35</sup> S-GTPγS binding).[4]
Intrinsic Activity	Partial Agonist	Stimulates <sup>35</sup> S-GTPγS binding to 36 ± 4% above basal levels. [4]
Selectivity	> 250-fold vs. D3	Displays significantly lower affinity for other dopamine receptor subtypes.[4]
	> 1000-fold vs. D1, D2, D5	[4]

### 3.2. Mechanism of Action and Signaling Pathway

As a partial agonist at the dopamine D4 receptor, Ro 10-5824 modulates a specific intracellular signaling cascade. The D4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR).[8][9] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8]



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## Dopamine D4 Receptor Signaling Pathway.

## Experimental Protocols and Applications

Ro 10-5824 has been utilized in preclinical studies to investigate the role of the D4 receptor in cognitive functions and behavior.

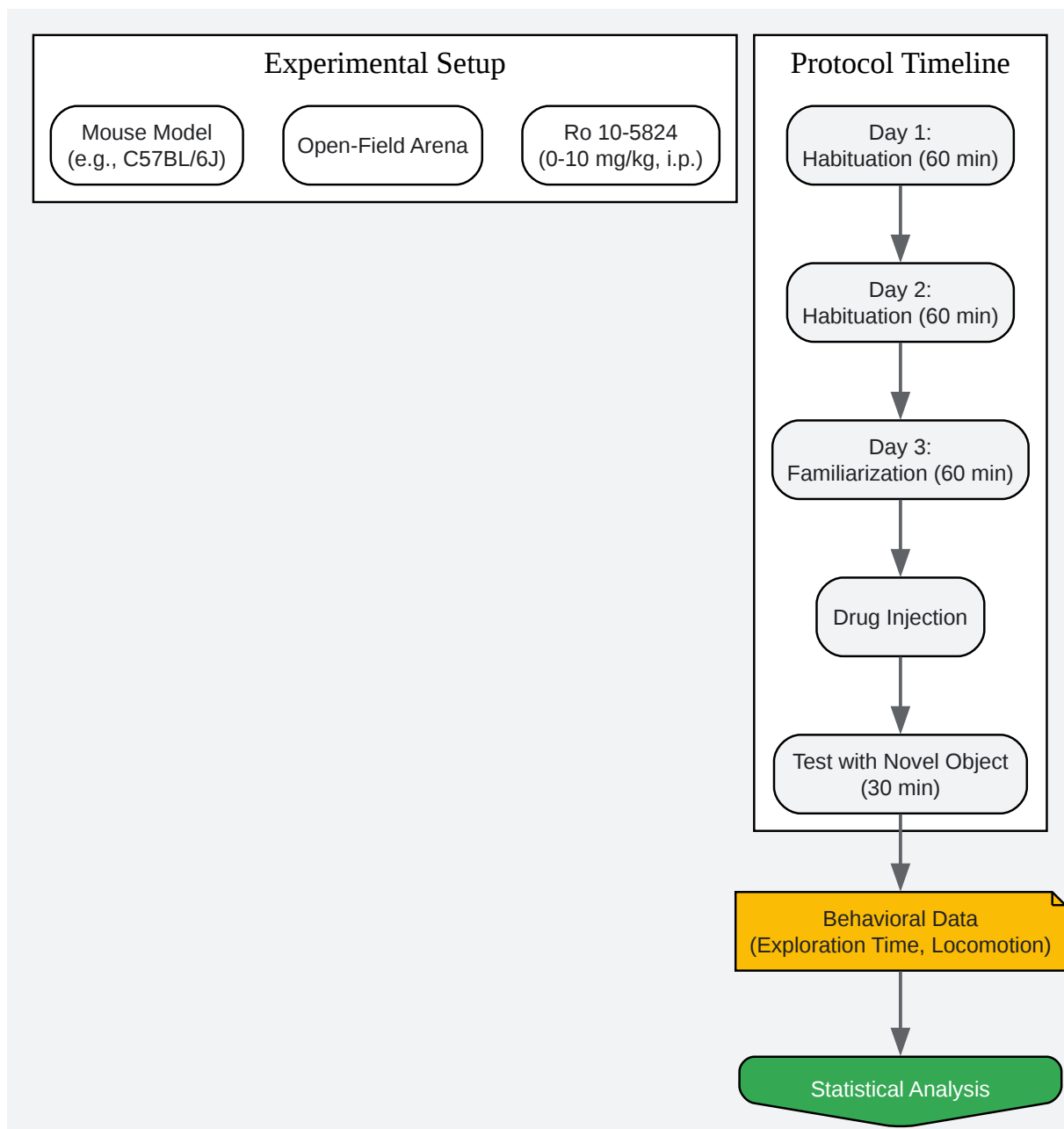
### 4.1. In Vivo Behavioral Assessment: Novel Object Recognition (NOR)

This protocol is adapted from studies examining the effect of Ro 10-5824 on novelty-seeking behavior in mice.[\[4\]](#)[\[10\]](#)[\[11\]](#)

Objective: To assess the impact of Ro 10-5824 on exploratory behavior and cognitive function.

Methodology:

- Animal Model: C57BL/6J and DBA/1J male mice are commonly used.[\[10\]](#)[\[11\]](#)
- Habituation (Days 1-2): Mice are placed in an open-field arena (e.g., VersaMax Total-System) for 60 minutes each day to acclimate to the environment. Locomotor activity is recorded.[\[4\]](#)
- Familiarization (Day 3): Mice are placed in the same arena for another 60-minute session.
- Drug Administration: Immediately following the familiarization period, mice are removed and administered **Ro 10-5824 dihydrochloride** (0, 1.0, 3.0, or 10.0 mg/kg) via intraperitoneal (i.p.) injection.[\[4\]](#)[\[10\]](#)[\[11\]](#) The compound is typically dissolved in saline.[\[10\]](#)
- Testing (Day 3): 10 minutes after injection, a novel object is introduced into the center of the arena, and the mice are returned to the chamber for a 30-minute test session.[\[4\]](#)
- Data Analysis: Behavior is recorded and analyzed for parameters such as time spent exploring the novel object, locomotor activity, and time spent in different zones of the arena.[\[10\]](#)[\[11\]](#)



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Workflow for the Novel Object Recognition task.

#### 4.2. In Vitro G-Protein Activation Assay: BRET

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay used to quantify GPCR-mediated G-protein activation in living cells, as might be applied to characterize

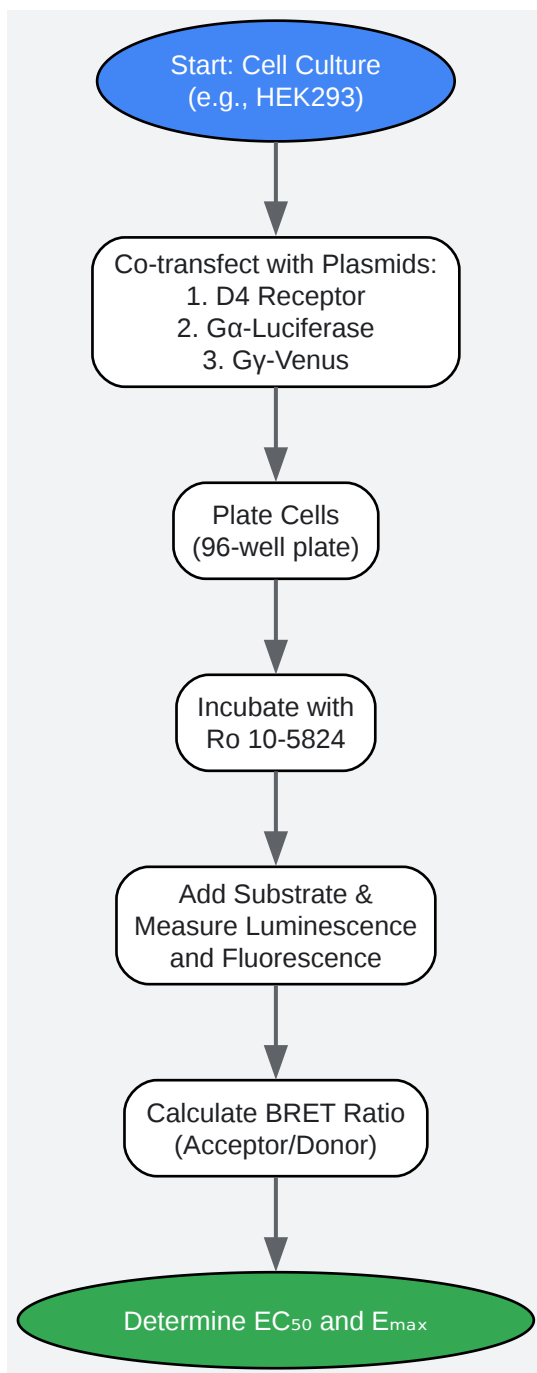
Ro 10-5824's activity.

Objective: To measure the activation of specific G-protein subtypes by the D4 receptor upon stimulation by Ro 10-5824.

Methodology:

- Cell Culture and Transfection: Cells (e.g., HEK293) are co-transfected with plasmids encoding:
  - The Dopamine D4 Receptor.
  - A G-protein subunit fused to a luciferase reporter (e.g., G $\alpha$ -Rluc).
  - A G-protein subunit fused to a fluorescent protein acceptor (e.g., Gy-Venus).
- Cell Plating: Transfected cells are plated in a suitable microplate format (e.g., 96-well).
- Compound Incubation:
  - Agonist Mode: Cells are treated with varying concentrations of Ro 10-5824.
  - Antagonist Mode: Cells are pre-incubated with Ro 10-5824 before adding a known D4 agonist (e.g., dopamine) at its EC<sub>80</sub> concentration.[\[12\]](#)
- Signal Detection: The luciferase substrate (e.g., coelenterazine) is added to the cells. The BRET signal (light emitted by the fluorescent protein) and the luciferase signal are measured simultaneously using a plate reader.
- Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates that the G-protein subunits are dissociating upon receptor activation. Data are plotted as a percentage of the maximum response to a reference agonist (e.g., dopamine) and fitted to determine EC<sub>50</sub> and E<sub>max</sub> values.[\[12\]](#)





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Experimental workflow for a BRET-based G-protein activation assay.

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